Cas no 1017035-94-7 (1-(4-bromo-2-methylphenyl)piperidin-2-one)

1-(4-Bromo-2-methylphenyl)piperidin-2-one is a brominated aromatic compound featuring a piperidin-2-one moiety, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structural attributes, including the bromine substituent and methyl group on the phenyl ring, enhance its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular frameworks. The piperidin-2-one core contributes to its potential utility in medicinal chemistry, particularly in the development of bioactive molecules. This compound is characterized by high purity and stability, making it suitable for precise synthetic applications. Its well-defined chemical properties ensure reproducibility in research and industrial processes.
1-(4-bromo-2-methylphenyl)piperidin-2-one structure
1017035-94-7 structure
Product name:1-(4-bromo-2-methylphenyl)piperidin-2-one
CAS No:1017035-94-7
MF:C12H14BrNO
Molecular Weight:268.149662494659
MDL:MFCD04037059
CID:5165919
PubChem ID:24699845

1-(4-bromo-2-methylphenyl)piperidin-2-one 化学的及び物理的性質

名前と識別子

    • 2-Piperidinone, 1-(4-bromo-2-methylphenyl)-
    • 1-(4-bromo-2-methylphenyl)piperidin-2-one
    • MDL: MFCD04037059
    • インチ: 1S/C12H14BrNO/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3
    • InChIKey: SKVKKSPQUJLHQW-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(Br)C=C2C)CCCCC1=O

1-(4-bromo-2-methylphenyl)piperidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-329723-5.0g
1-(4-bromo-2-methylphenyl)piperidin-2-one
1017035-94-7
5.0g
$2110.0 2023-02-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419703-50mg
1-(4-Bromo-2-methylphenyl)piperidin-2-one
1017035-94-7 95%
50mg
¥14320 2023-02-27
Enamine
EN300-329723-0.05g
1-(4-bromo-2-methylphenyl)piperidin-2-one
1017035-94-7
0.05g
$348.0 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419703-500mg
1-(4-Bromo-2-methylphenyl)piperidin-2-one
1017035-94-7 95%
500mg
¥16351 2023-02-27
Ambeed
A1095947-5g
1-(4-Bromo-2-methylphenyl)piperidin-2-one
1017035-94-7 95%
5g
$1280.0 2024-04-26
Enamine
EN300-329723-5g
1-(4-bromo-2-methylphenyl)piperidin-2-one
1017035-94-7
5g
$1199.0 2023-09-04
Enamine
EN300-329723-0.5g
1-(4-bromo-2-methylphenyl)piperidin-2-one
1017035-94-7
0.5g
$397.0 2023-09-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01038612-5g
1-(4-Bromo-2-methylphenyl)piperidin-2-one
1017035-94-7 95%
5g
¥8785.0 2023-02-27
Enamine
EN300-329723-0.25g
1-(4-bromo-2-methylphenyl)piperidin-2-one
1017035-94-7
0.25g
$381.0 2023-09-04
Enamine
EN300-329723-1.0g
1-(4-bromo-2-methylphenyl)piperidin-2-one
1017035-94-7
1g
$0.0 2023-06-07

1-(4-bromo-2-methylphenyl)piperidin-2-one 関連文献

1-(4-bromo-2-methylphenyl)piperidin-2-oneに関する追加情報

Introduction to 1-(4-bromo-2-methylphenyl)piperidin-2-one (CAS No. 1017035-94-7)

1-(4-bromo-2-methylphenyl)piperidin-2-one, identified by the chemical abstracts service number 1017035-94-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amide derivative has garnered attention due to its structural features and potential applications in the development of novel therapeutic agents. The presence of a brominated aromatic ring and a piperidine scaffold suggests a high degree of versatility, making it a valuable scaffold for medicinal chemists exploring new pharmacophores.

The molecular structure of 1-(4-bromo-2-methylphenyl)piperidin-2-one consists of a piperidine ring substituted at the 2-position with a carbonyl group, while the aromatic component is a brominated toluene derivative. This specific arrangement imparts unique electronic and steric properties that can be exploited in drug design. The bromine atom, in particular, serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine-based compounds. Piperidines are known for their ability to modulate various biological targets, including enzymes and receptors involved in central nervous system (CNS) disorders, inflammation, and cancer. The incorporation of a brominated aromatic moiety into the piperidine core enhances the compound's interaction with biological targets, potentially leading to improved binding affinity and selectivity.

One of the most compelling aspects of 1-(4-bromo-2-methylphenyl)piperidin-2-one is its potential as a building block for drug discovery. The compound's structural features allow for modifications at multiple positions, enabling the exploration of diverse chemical space. This flexibility is particularly valuable in hit-to-lead optimization, where small structural changes can significantly alter biological activity. Researchers have leveraged similar scaffolds to develop inhibitors targeting kinases, GPCRs, and other therapeutic targets.

Recent studies have highlighted the importance of 1-(4-bromo-2-methylphenyl)piperidin-2-one in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can modulate these pathways and potentially treat associated disorders. The brominated aromatic ring in 1-(4-bromo-2-methylphenyl)piperidin-2-one provides a scaffold for hydrogen bonding interactions with key residues in kinase active sites, enhancing binding affinity.

The synthesis of 1-(4-bromo-2-methylphenyl)piperidin-2-one involves multi-step organic transformations that highlight its synthetic accessibility. The process typically begins with the bromination of toluene at the 4-position, followed by Friedel-Crafts alkylation to introduce the methyl group at the 2-position. Subsequent functionalization with an amide group at the 2-position of the piperidine ring yields the desired product. This synthetic route underscores the compound's feasibility for large-scale production and further derivatization.

The pharmacokinetic properties of 1-(4-bromo-2-methylphenyl)piperidin-2-one are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its clinical success. Preliminary studies suggest that this compound exhibits favorable solubility characteristics, which could enhance oral bioavailability. Additionally, its stability under physiological conditions makes it a promising candidate for further development.

In conclusion,1-(4-bromo-2-methylphenyl)piperidin-2-one (CAS No. 1017035-94-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery make it a valuable asset for researchers exploring new therapeutic interventions. As our understanding of biological targets continues to evolve,1-(4-bromo-2-methylphenyl)piperidin-2-one will likely play an increasingly important role in shaping the future of medicinal chemistry.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd